molecular formula C12H16O3 B15359165 Ethyl 5-ethoxy-2-methylbenzoate

Ethyl 5-ethoxy-2-methylbenzoate

Cat. No.: B15359165
M. Wt: 208.25 g/mol
InChI Key: JHPFWMPVZRJISH-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxy-2-methylbenzoate is an organic compound with the molecular formula C12H16O3. It is an ester formed from the reaction of 5-ethoxy-2-methylbenzoic acid and ethanol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of 5-ethoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of ethylbenzene with ethyl chloroacetate, followed by methylation and hydrolysis.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the ester into its corresponding alcohol or aldehyde.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are typically employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and aldehydes.

  • Substitution: Generation of various substituted esters and ethers.

Scientific Research Applications

Ethyl 5-ethoxy-2-methylbenzoate is utilized in various scientific research applications:

  • Chemistry: It serves as a precursor in the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-ethoxy-2-methylbenzoate exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl benzoate

  • Ethyl benzoate

  • Benzyl acetate

  • Phenyl acetate

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Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 5-ethoxy-2-methylbenzoate

InChI

InChI=1S/C12H16O3/c1-4-14-10-7-6-9(3)11(8-10)12(13)15-5-2/h6-8H,4-5H2,1-3H3

InChI Key

JHPFWMPVZRJISH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C)C(=O)OCC

Origin of Product

United States

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